4-Formylphenyl benzenesulfonate

Description

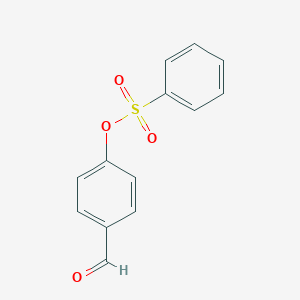

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-8-12(9-7-11)17-18(15,16)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNUPIUMVNSKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364902 | |

| Record name | 4-formylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-50-0 | |

| Record name | 4-formylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-formylphenyl benzenesulfonate, a valuable intermediate in organic synthesis and drug discovery. The document details the primary synthesis pathway, a complete experimental protocol, and relevant quantitative data.

Synthesis Pathway

The most common and direct pathway for the synthesis of this compound involves the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base, typically a tertiary amine such as triethylamine or pyridine, is employed.

The overall reaction is depicted below:

Figure 1: Synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound, adapted from general procedures for the synthesis of aryl sulfonates.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise while stirring.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| 4-Hydroxybenzaldehyde | 1.0 eq |

| Benzenesulfonyl chloride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product Information | |

| Yield | >90% (typical) |

| Physical State | Solid |

| Molecular Formula | C₁₃H₁₀O₄S |

| Molecular Weight | 262.28 g/mol |

Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Assignment |

| δ 9.9 - 10.0 | Singlet | Aldehydic proton (-CHO) |

| δ 7.8 - 8.0 | Multiplet | Protons on the benzenesulfonate ring (ortho to SO₂) |

| δ 7.5 - 7.7 | Multiplet | Protons on the benzenesulfonate ring (meta & para) |

| δ 7.9 - 8.1 | Doublet | Aromatic protons on the phenyl ring (ortho to CHO) |

| δ 7.3 - 7.5 | Doublet | Aromatic protons on the phenyl ring (ortho to O) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl | ~191 |

| Aromatic Carbons | 120 - 155 |

| Sulfonate-bearing Carbon | ~145 |

| IR Spectroscopy (KBr) | Characteristic Absorption (cm⁻¹) | Assignment |

| 1700 - 1715 | C=O stretch of the aldehyde | |

| 1370 - 1380 | Asymmetric SO₂ stretch of the sulfonate | |

| 1175 - 1195 | Symmetric SO₂ stretch of the sulfonate | |

| 1100 - 1200 | C-O stretch of the ester |

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Unable to Retrieve Spectroscopic Data for CAS Number 201737-53-5

Efforts to compile a technical guide on the spectroscopic data for the compound identified by CAS number 201737-53-5 have been unsuccessful due to the inability to identify the corresponding chemical substance. Initial searches for this CAS number did not yield any specific compound, suggesting that the provided number may be incorrect or does not correspond to a publicly documented chemical entity.

A thorough search of chemical databases and scientific literature failed to associate CAS number 201737-53-5 with a specific chemical name, structure, or any related spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. Without the fundamental identification of the compound, it is not possible to retrieve or present the requested spectroscopic data, experimental protocols, or associated biological signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the CAS number. Accurate identification is the prerequisite for accessing detailed technical information critical for research and development.

Should a corrected CAS number or the chemical name of the compound of interest be provided, a comprehensive technical guide can be developed to meet the specified requirements, including structured data tables, detailed experimental methodologies, and visualizations of relevant pathways.

physical and chemical properties of 4-Formylphenyl benzenesulfonate

An In-depth Technical Guide to 4-Formylphenyl Benzenesulfonate

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The information is compiled from available data on the compound and its structural analogs, offering insights for its application in research and development.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a formyl group substituent on the phenyl ring and a benzenesulfonate ester linkage. This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₃H₁₀O₄S | [1] |

| Molecular Weight | 262.28 g/mol | [1] |

| CAS Number | Not explicitly found, CBNumber: CB32057368 | [1] |

| Appearance | Likely a colorless solid | Inferred from[2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | As a solid, a distinct melting point is expected. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its aromatic nature and molecular weight. |

| Solubility | Soluble in polar aprotic solvents | The formyl group increases polarity.[3] |

| Density | ~1.4 g/cm³ (Predicted) | Based on similar structures.[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the formyl group and the benzenesulfonate ester.

-

Formyl Group Reactivity : The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for derivatization. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The formyl group can form covalent bonds with nucleophilic sites on proteins, suggesting its potential as an enzyme inhibitor.[3]

-

Benzenesulfonate Group : The benzenesulfonate moiety is a good leaving group, which can be relevant in certain nucleophilic substitution reactions, although the ester linkage to the phenyl ring is generally stable. The sulfonate group enhances the compound's solubility and stability in aqueous environments.[3] Benzenesulfonates are generally stable but can undergo desulfonation at elevated temperatures (around 200 °C) in water.[4]

-

Stability : Aromatic sulfonated compounds are generally more stable at lower temperatures and in acidic aqueous solutions.[5]

Logical Relationship of Functional Groups and Reactivity

Caption: Key functional groups of this compound and their associated chemical reactivity.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

4-Hydroxybenzaldehyde

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: Add pyridine to the solution, followed by the dropwise addition of benzenesulfonyl chloride.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Workup:

-

Quench the reaction with the addition of water.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure this compound.[6]

-

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not available in the search results. However, expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: Expect signals in the aromatic region (7-8.5 ppm). A singlet for the aldehyde proton would be expected around 10 ppm.

-

¹³C NMR: A signal for the aldehyde carbon would be expected around 190 ppm. Aromatic carbons would appear in the 120-150 ppm range.

-

IR Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹ and strong S=O stretching bands for the sulfonate group around 1350 and 1175 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 262.

Applications in Research and Drug Development

Given its chemical structure, this compound is a promising intermediate for the synthesis of more complex molecules.

-

Organic Synthesis: It serves as a building block for creating heterocyclic compounds and other bioactive agents.[3] The formyl group allows for the introduction of various functionalities through condensation and other reactions.

-

Enzyme Inhibition Studies: The reactive aldehyde could be used to probe the active sites of enzymes, potentially leading to the development of novel inhibitors.[3]

-

Biochemical Probes: The dual functionality of this compound makes it a candidate for the design of biochemical probes.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is intended for research use only. Based on related compounds, it may cause skin and eye irritation. Personal protective equipment (gloves, safety glasses) should be worn when handling this compound.

References

- 1. This compound [chemicalbook.com]

- 2. 4-formylphenyl 4-methylbenzenesulfonate [sytracks.com]

- 3. 4-Formylphenyl 4-(acetylamino)benzenesulfonate | 432000-22-1 | Benchchem [benchchem.com]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Formylphenyl benzenesulfonate: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and biological activity of 4-Formylphenyl benzenesulfonate is limited. This guide provides comprehensive methodologies and contextual information based on the known properties of structurally related benzenesulfonate and benzenesulfonamide compounds.

Introduction

This compound is an aromatic organic compound containing a formyl group and a benzenesulfonate ester. This structure suggests potential applications as an intermediate in organic synthesis and as a subject of investigation in medicinal chemistry, given the diverse biological activities of related sulfonamide and sulfonate-containing molecules. This guide offers a technical overview of its expected solubility characteristics, detailed experimental protocols for its analysis, and a discussion of relevant biological signaling pathways where similar compounds have shown activity.

Solubility in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent with strong solvating power for aromatic and polar compounds. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | Moderately Soluble | A solvent of moderate polarity that can interact with the aromatic rings. |

| Ethyl Acetate | Moderately Soluble | A moderately polar solvent; solubility may be enhanced by heating. |

| Ethanol | Sparingly Soluble | A polar protic solvent; recrystallization from ethanol has been reported for a related compound, suggesting solubility is temperature-dependent.[1] |

| Methanol | Sparingly Soluble | A polar protic solvent, similar to ethanol. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

| Diethyl Ether | Sparingly Soluble | A relatively nonpolar ether; expected to have limited solvating power for this compound. |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of a Representative Benzenesulfonate Ester

A general method for the synthesis of aryl benzenesulfonates involves the reaction of a phenol with benzenesulfonyl chloride in the presence of a base. The following is a representative procedure for the synthesis of a similar compound, N-(4-hydroxyphenyl)benzenesulfonamide, which can be adapted for this compound by substituting 4-hydroxybenzaldehyde for para-aminophenol.

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or aqueous sodium carbonate (10%).

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, if using an aqueous base, the product may precipitate and can be collected by filtration. If using an organic solvent, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Recrystallization from Ethanol

Recrystallization is a common technique for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility in a cold solvent.

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to remove residual solvent.

Determination of Solubility

3.3.1. Shake-Flask Method with UV/Vis Spectrophotometric Analysis

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Workflow for Shake-Flask Solubility Determination

References

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl benzenesulfonate from 4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Formylphenyl benzenesulfonate from 4-hydroxybenzaldehyde. This process is of significant interest to researchers and professionals in drug development and organic synthesis due to the utility of sulfonate esters as key intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride. This reaction, typically conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the sulfur atom of benzenesulfonyl chloride, leading to the formation of the corresponding sulfonate ester. The presence of a base is crucial to facilitate the reaction by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The following protocol is based on established Schotten-Baumann reaction principles and analogous syntheses of similar sulfonate esters.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| 1 M Hydrochloric acid | HCl | 36.46 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Ethanol | C₂H₅OH | 46.07 |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀O₄S[1] |

| Molecular Weight | 262.28 g/mol [1] |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of the Schotten-Baumann reaction.

Signaling Pathway Diagram

Caption: Reaction mechanism pathway.

Step 1: Deprotonation: The basic catalyst, such as pyridine, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack: The generated phenoxide ion acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride, forming a tetrahedral intermediate.

Step 3: Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group, to form the stable this compound product.

Safety Precautions

-

Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.

-

Pyridine is flammable and toxic. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction with benzenesulfonyl chloride is exothermic. Proper temperature control is essential, especially during the addition of the reagent.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde via the Schotten-Baumann reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. This guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in its successful preparation. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and ensuring laboratory safety.

References

Stability and Storage of Aryl Sulfonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of aryl sulfonates, a class of organic compounds of significant interest in pharmaceutical and chemical research. This document details their degradation pathways, recommended storage conditions, and the methodologies for assessing their stability.

Introduction to Aryl Sulfonates

Aryl sulfonates are esters of arenesulfonic acids with the general structure Ar-SO₂-O-Ar'. They are widely utilized as intermediates in organic synthesis, as leaving groups in nucleophilic substitution reactions, and as active moieties in various therapeutic agents.[1][2] The stability of these compounds is a critical parameter that influences their shelf-life, efficacy, and safety profile in drug development and other applications. Understanding the factors that affect their stability and the mechanisms of their degradation is paramount for ensuring product quality and regulatory compliance.

Chemical Stability and Degradation Pathways

The stability of aryl sulfonates is influenced by several factors, including their chemical structure, and exposure to environmental conditions such as pH, temperature, light, and oxidizing agents. The primary degradation pathways include hydrolysis, photolysis, thermolysis, and oxidation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for aryl sulfonates, particularly under acidic or basic conditions. The reaction involves the cleavage of the sulfonate ester bond to yield an arenesulfonic acid and a phenol.

The rate of hydrolysis is significantly influenced by the pH of the medium and the nature of the substituents on the aryl rings. Electron-withdrawing groups on the leaving phenoxy group can accelerate the rate of hydrolysis.[3][4] The mechanism of alkaline hydrolysis of aryl benzenesulfonates has been a subject of study, with evidence suggesting a stepwise mechanism involving a pentavalent intermediate for poorer leaving groups and a concerted mechanism for good leaving groups.[5]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of aryl sulfonates. The mechanism often involves the homolytic cleavage of the S-O bond, leading to the formation of sulfonyl and phenoxy radicals. These reactive intermediates can then participate in a variety of secondary reactions. The presence of water can influence the photochemical pathway, with photoheterolysis leading to the formation of aryl cations in aqueous media.[6]

Thermal Degradation

Aryl sulfonates can undergo thermal decomposition at elevated temperatures. The degradation pathway and the resulting products depend on the specific structure of the compound and the conditions of heating. For some aryl sulfonates, thermal decomposition can lead to the formation of diaryl sulfides, aryl arenethiosulphonates, and other related compounds.[7]

Oxidative Degradation

Aryl sulfonates can be susceptible to oxidative degradation in the presence of oxidizing agents. The reaction can be initiated by various oxidants, and the degradation pathway may involve oxidation of the sulfur atom or the aromatic rings. In the context of drug development, oxidative stress testing is a critical component of forced degradation studies to assess the susceptibility of the molecule to oxidation.[8][9]

Quantitative Stability Data

The following tables summarize available quantitative data on the degradation of aryl sulfonates under various conditions. It is important to note that degradation kinetics are highly dependent on the specific compound structure and experimental conditions.

Table 1: Kinetics of Alkaline Hydrolysis of Substituted Aryl Benzenesulfonates

| Leaving Group (Substituent on Phenol) | pKa of Leaving Group | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) at 25°C | Reference |

| 4-Nitrophenol | 7.15 | 1.3 | [3] |

| 4-Cyanophenol | 7.95 | 0.45 | [3] |

| 4-Bromophenol | 9.34 | 0.08 | [3] |

| Phenol | 9.99 | 0.02 | [3] |

| 4-Methylphenol | 10.26 | 0.01 | [3] |

Table 2: Thermal Degradation Data for Selected Sulfonated Polymers

| Polymer | Degradation Onset Temperature (°C) | Method | Reference |

| Sulfonated poly(aryl ether ketone sulfone) | >250 (for sulfonic acid group splitting) | TGA | [10] |

| Spirophosphates (intumescent flame retardants) | 180-550 (multistage) | TGA | [11] |

Table 3: Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

| Strain | Substrate | Degradation Rate (%) | Time (h) | Reference |

| Klebsiella sp. L-2 | LAS (50 mg/L) | 94.2 | 120 | [12] |

| Enterobacter sp. L-15 | LAS (50 mg/L) | 92.2 | 120 | [12] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of aryl sulfonates. Based on available safety data sheets and general chemical handling principles, the following storage conditions are recommended:

-

Containers: Store in tightly closed, well-sealed containers.

-

Environment: Keep in a dry, cool, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.

-

Temperature: While specific temperature requirements vary, storage at controlled room temperature is generally advisable. Avoid excessive heat.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the stability of aryl sulfonates and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[13]

Forced Hydrolysis

-

Objective: To assess stability towards acid and base-catalyzed hydrolysis.

-

Protocol:

-

Prepare solutions of the aryl sulfonate (e.g., 1 mg/mL) in acidic (0.1 M to 1 M HCl or H₂SO₄) and basic (0.1 M to 1 M NaOH or KOH) media.[13]

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[13][14]

-

At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and any degradation products.

-

Photostability Testing

-

Objective: To evaluate the impact of light exposure on the stability of the aryl sulfonate.

-

Protocol (as per ICH Q1B guidelines):

-

Expose the solid aryl sulfonate or its solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]

-

A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating method.

-

Thermal Stability Testing

-

Objective: To determine the effect of elevated temperatures on the stability of the aryl sulfonate.

-

Protocol:

-

Place the solid aryl sulfonate in a suitable container and store it in a calibrated oven at a temperature significantly higher than that used for accelerated stability testing (e.g., in 10°C increments above 40°C).[17]

-

For solutions, incubate at elevated temperatures (e.g., 50-70°C).[14]

-

Monitor the samples at various time points and analyze for degradation.

-

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be employed to determine decomposition temperatures and kinetic parameters.[18][19]

-

Oxidative Stress Testing

-

Objective: To assess the susceptibility of the aryl sulfonate to oxidation.

-

Protocol:

-

Prepare a solution of the aryl sulfonate and treat it with an oxidizing agent, such as hydrogen peroxide (H₂O₂). A common starting condition is 3% H₂O₂ at room temperature for 6-24 hours.[20]

-

If no significant degradation is observed, the concentration of H₂O₂ can be increased (e.g., up to 30%) or the temperature can be elevated.[20]

-

Analyze the stressed samples using a suitable analytical method to identify and quantify any oxidative degradation products.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for stability testing of aryl sulfonates.

-

HPLC: A stability-indicating HPLC method should be developed and validated to separate the parent aryl sulfonate from all potential degradation products. This typically involves method development to optimize column chemistry, mobile phase composition, and detector wavelength.

-

LC-MS: LC-MS is a powerful tool for the identification and quantification of degradation products. It provides molecular weight and structural information, which is crucial for elucidating degradation pathways.[21][22][23]

Role in Biological Signaling Pathways

While the direct role of many synthetic aryl sulfonates as primary signaling molecules is not extensively documented, the process of sulfonation is a critical post-translational modification that regulates a vast array of biological processes. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to various substrates, including proteins, lipids, and carbohydrates.[24][25]

Sulfonation can modulate protein-protein interactions, enzyme activity, and hormone function. For instance, sulfation of glycosaminoglycans is crucial for cell adhesion and signaling.[26] Aryl vinyl sulfonates have been developed as mechanism-based probes to study protein tyrosine phosphatases (PTPs), which are key enzymes in cellular signaling cascades.[27] Therefore, while not always direct signaling molecules themselves, aryl sulfonates can serve as important tools for studying and modulating signaling pathways.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of aryl sulfonates.

Caption: Major degradation pathways for aryl sulfonates.

Caption: Experimental workflow for stability testing.

Caption: Role of sulfonation in biological signaling.

Conclusion

The stability and storage of aryl sulfonates are critical considerations for their successful application in research and development. A thorough understanding of their degradation pathways, coupled with robust stability testing protocols, is essential for ensuring the quality, safety, and efficacy of products containing these compounds. This guide provides a foundational understanding and practical methodologies for researchers and scientists working with aryl sulfonates. Further investigation into the specific stability profiles of novel aryl sulfonate derivatives is encouraged to build upon this knowledge base.

References

- 1. alkyl aryl sulfonates: Topics by Science.gov [science.gov]

- 2. Aryl sulfonate based anticancer alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www3.paho.org [www3.paho.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. europeanreview.org [europeanreview.org]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 18. fauske.com [fauske.com]

- 19. store.astm.org [store.astm.org]

- 20. researchgate.net [researchgate.net]

- 21. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative determination of fluorotelomer sulfonates in groundwater by LC MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

- 27. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

4-Formylphenyl Benzenesulfonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylphenyl benzenesulfonate is an organic compound featuring a benzenesulfonate group ester-linked to a 4-formylphenol moiety. This structure presents functionalities of interest for chemical synthesis and potential applications in medicinal chemistry and materials science. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, reductive amination, and olefination reactions. The benzenesulfonate group is a well-known leaving group and can also influence the molecule's solubility and electronic properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthesis protocol based on analogous compounds, and a summary of related chemical principles. Due to the limited direct experimental data on this specific molecule, information from closely related structures is leveraged to provide a thorough overview.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information and provides computed properties for reference.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₁₀O₄S | ChemicalBook[1] |

| Formula Weight | 262.28 g/mol | ChemicalBook[1] |

| CAS Number | Not widely reported | - |

| InChIKey | BDNUPIUMVNSKPP-UHFFFAOYSA-N | TimTec[2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Soluble in organic solvents (predicted) | - |

| ¹H NMR | Not Available | - |

| ¹³C NMR | Not Available | - |

| IR Spectroscopy | Not Available | - |

| Mass Spectrometry | Not Available | - |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is adapted from the synthesis of 4-formylphenyl 4-nitrobenzenesulfonate[3].

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzenesulfonyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

General Principles of Sulfonate Ester Formation

The synthesis of this compound follows the general principle of forming a sulfonate ester from a sulfonyl chloride and an alcohol or phenol. This reaction, often referred to as sulfonylation, is a cornerstone of organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis

Introduction

4-Formylphenyl benzenesulfonate is a bifunctional organic compound featuring both an aldehyde group and a benzenesulfonate ester. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a range of chemical transformations. The aldehyde moiety can participate in various reactions such as nucleophilic additions, reductions, and the formation of imines and enamines. Simultaneously, the benzenesulfonate group is a good leaving group, making the molecule susceptible to nucleophilic substitution and cross-coupling reactions.

Despite its potential, detailed and specific applications of this compound in the scientific literature are not widely documented. The available information primarily pertains to structurally similar compounds. This document aims to provide a detailed overview of the potential synthetic utility of this compound based on the reactivity of its constituent functional groups and information extrapolated from related molecules.

Synthetic Potential and Key Reactions

The reactivity of this compound can be categorized based on its two primary functional groups: the formyl (aldehyde) group and the benzenesulfonate group.

1.1 Reactions involving the Formyl Group:

The aldehyde functionality is a cornerstone of organic synthesis. Potential reactions at this site include:

-

Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

-

Henry Reaction: A base-catalyzed C-C bond-forming reaction with a nitroalkane.

1.2 Reactions involving the Benzenesulfonate Group:

The benzenesulfonate moiety is an excellent leaving group, analogous to tosylates and mesylates. This enables a variety of substitution and coupling reactions:

-

Nucleophilic Aromatic Substitution (SNA r): While less common for benzenesulfonates on unactivated rings, under specific conditions, it could be displaced by strong nucleophiles.

-

Cross-Coupling Reactions: The benzenesulfonate group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds or as a linker in bioconjugation. The formyl group can be used to introduce pharmacophoric elements, while the benzenesulfonate allows for the attachment of the molecule to a larger scaffold.

-

Materials Science: As a monomer or building block for the synthesis of functional polymers, dyes, or liquid crystals.

Experimental Protocols (Hypothetical Examples)

As specific literature protocols for this compound are scarce, the following are hypothetical protocols based on standard organic chemistry transformations for its functional groups. Researchers should perform small-scale trials to optimize these conditions.

3.1. Synthesis of 4-(Hydroxymethyl)phenyl Benzenesulfonate via Reduction of the Aldehyde

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Workflow Diagram:

Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the versatile starting material, 4-Formylphenyl benzenesulfonate. This compound serves as a valuable building block in medicinal chemistry and materials science due to its dual reactivity: the aldehyde group allows for the formation of imines, secondary amines, and olefins, while the benzenesulfonate group can participate in cross-coupling reactions.

Introduction

This compound is an aromatic compound containing both an aldehyde functional group and a benzenesulfonate ester. The aldehyde group is a versatile handle for various chemical transformations, including condensation reactions with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. Furthermore, the aldehyde can undergo Wittig reactions to yield olefins. The benzenesulfonate moiety is a known leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. This dual functionality makes this compound an attractive starting material for the synthesis of diverse molecular scaffolds for drug discovery and other applications.

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic transformations that can be performed on this compound.

Caption: Synthetic routes for derivatization of this compound.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of Schiff Base (Imine) Derivatives

This protocol describes the condensation reaction of this compound with a primary amine to form a Schiff base.

Workflow:

Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl benzenesulfonate serves as a highly effective safety-catch linker in solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide aldehydes. Peptide aldehydes are a critical class of molecules in drug discovery and chemical biology, acting as potent enzyme inhibitors and valuable intermediates for further peptide modifications. The benzenesulfonate group provides robust protection of the aldehyde functionality throughout the iterative process of peptide chain elongation. This protection is stable to the acidic and basic conditions typically employed in standard Fmoc-based SPPS. The "safety-catch" nature of this linker lies in the requirement of a specific activation step—the removal of the benzenesulfonate group—prior to the final cleavage of the peptide from the solid support, thus offering an additional layer of control in the synthetic strategy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide aldehydes.

Principle of the Method

The use of this compound as a linker in SPPS follows a multi-step strategy:

-

Linker Immobilization: The this compound linker is first attached to a suitable solid support, typically an amino-functionalized resin, via the formation of a stable bond such as a hydrazone.

-

Peptide Elongation: The peptide chain is assembled on the linker-derivatized resin using standard Fmoc-based solid-phase synthesis protocols. The benzenesulfonate group protects the aldehyde during repeated cycles of Fmoc deprotection (base treatment) and amino acid coupling.

-

Linker Activation (Safety-Catch Removal): Once the desired peptide sequence is assembled, the benzenesulfonate group is selectively removed to "activate" the linker for cleavage. This is typically achieved through nucleophilic aromatic substitution.

-

Cleavage and Deprotection: The final peptide aldehyde is cleaved from the resin, often under mild acidic conditions that hydrolyze the bond formed during immobilization. Concurrently, side-chain protecting groups are removed.

This strategy allows for the efficient and controlled synthesis of peptide aldehydes, minimizing side reactions associated with an unprotected aldehyde functionality.

Experimental Protocols

Materials and Reagents

-

This compound

-

Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base for coupling (e.g., DIPEA, NMM)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

-

Cleavage cocktail reagents (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water)

-

Reagents for linker activation and cleavage (specifics detailed in the protocols)

Protocol 1: Preparation of this compound-Derivatized Resin

This protocol describes the immobilization of the linker onto an aminomethyl resin via a hydrazone linkage.

-

Resin Swelling: Swell aminomethylated polystyrene resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Hydrazine Treatment: Treat the swollen resin with a solution of hydrazine hydrate (10 eq.) in DMF for 2 hours at room temperature to generate a hydrazide-functionalized resin.

-

Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Linker Attachment: Add a solution of this compound (3 eq.) in DMF to the resin. Add a catalytic amount of acetic acid (e.g., 1% v/v). Agitate the mixture at room temperature for 12 hours.

-

Washing and Capping: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted hydrazide groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 1 hour.

-

Final Washing and Drying: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for elongating the peptide chain on the prepared resin.

-

Resin Swelling: Swell the this compound-derivatized resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.

Protocol 3: Linker Activation and Cleavage to Yield Peptide Aldehyde

This two-step protocol first removes the benzenesulfonate group and then cleaves the peptide from the resin.

Step 1: Removal of the Benzenesulfonate Group (Activation)

-

Swell the dried peptidyl-resin in a suitable aprotic solvent like NMP or DMF.

-

Treat the resin with a solution of a nucleophile, such as N-methylaniline or thiophenol (10 eq.), and a base, such as DBU or DIPEA (10 eq.), in NMP.

-

Agitate the reaction mixture at room temperature for 6-12 hours.

-

Wash the resin thoroughly with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

Step 2: Cleavage of the Peptide Aldehyde from the Resin

-

Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide aldehyde.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide aldehyde by reverse-phase HPLC.

Data Presentation

Table 1: Representative Yields for Peptide Aldehyde Synthesis using this compound Linker

| Peptide Sequence | Crude Yield (%) | Purity after HPLC (%) |

| Ac-Leu-Val-Gly-H | 75 | >95 |

| H-Phe-Ala-Leu-H | 68 | >92 |

| Ac-Tyr-Gly-Gly-Phe-Leu-H | 55 | >90 |

Note: Yields and purities are representative and can vary depending on the peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow

Caption: Workflow for peptide aldehyde synthesis.

Signaling Pathway Inhibition by a Peptide Aldehyde

Caption: Inhibition of a protease signaling pathway.

Applications in Research and Drug Development

Peptide aldehydes synthesized using the this compound linker are valuable tools for:

-

Enzyme Inhibition Studies: Many proteases, such as calpains, caspases, and cathepsins, are implicated in diseases like cancer, neurodegenerative disorders, and inflammatory conditions. Peptide aldehydes can be designed as potent and specific inhibitors of these enzymes, making them excellent candidates for drug discovery and for studying enzyme function.[1]

-

Probing Enzyme Specificity: Libraries of peptide aldehydes with varying sequences can be synthesized to map the substrate specificity of proteases.

-

Development of Activity-Based Probes: The aldehyde functionality can be used to covalently label the active site of enzymes, allowing for their detection and characterization in complex biological samples.

-

Peptide Ligation and Modification: The C-terminal aldehyde can serve as a chemical handle for further modifications, such as ligation with other peptides or conjugation to carrier molecules.[1]

By providing a robust and controllable method for their synthesis, the this compound linker facilitates the exploration of these and other applications of peptide aldehydes in life sciences and medicine.

References

Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Formylphenyl benzenesulfonate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group and a benzenesulfonate moiety, allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries. The benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions or be retained to influence the physicochemical properties of the final compounds. The aldehyde functionality is amenable to various reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes, providing a gateway to a multitude of heterocyclic and acyclic structures with potential therapeutic applications.

This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of enzyme inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of various biologically active molecules. The benzenesulfonamide moiety, which can be readily derived from the benzenesulfonate, is a well-established pharmacophore found in numerous approved drugs.[1] Derivatives of this compound have shown promise as:

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide group is a key feature of many potent carbonic anhydrase (CA) inhibitors.[2] These inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.[2]

-

Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Benzenesulfonate and sulfonamide derivatives have been explored as aldose reductase inhibitors.

-

Anticancer Agents: Certain sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in tumor progression.[1]

-

Anti-inflammatory and Antiviral Agents: The benzenesulfonamide scaffold has been incorporated into molecules with anti-inflammatory and antiviral properties.[3]

Data Presentation

While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of related benzenesulfonamide derivatives against key medicinal chemistry targets, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | IC50 / Inhibition | Reference Compound | Reference IC50 |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II (hCA II) | Low nanomolar range | Acetazolamide | ~12 nM |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase IX (hCA IX) | Low nanomolar range | Acetazolamide | ~25 nM |

| Thiosemicarbazone-Benzenesulfonamides | Aldose Reductase (ALR2) | 1.42 µM | - | - |

| N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides | Aldose Redductase | Higher than N-benzenesulfonylglycine derivatives | - | - |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of aryl sulfonates.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzenesulfonyl chloride

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of a Benzenesulfonamide Derivative via Reductive Amination

This protocol describes a general method to synthesize N-substituted benzenesulfonamides from this compound, which would first be converted to the corresponding amine. A more direct approach starting from a sulfonamide is also common. For the purpose of illustrating the utility of the title compound, we will assume a two-step process.

Step 1: Conversion to 4-(aminomethyl)phenyl benzenesulfonate (Hypothetical Intermediate) This step is a standard reduction of the aldehyde to an amine, which can be achieved through various methods like reductive amination.

Step 2: Synthesis of a Schiff Base and Subsequent Reduction

-

Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 2-4 hours to form the imine (Schiff base). Monitor by TLC.

-

Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Stir the reaction for an additional 1-2 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against carbonic anhydrase.[4]

Materials:

-

Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)

-

4-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control).

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate).

-

Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

-

Calculate the initial reaction rates.

-

The percentage of inhibition is calculated using the formula: (1 - (Vi/V0)) * 100, where Vi is the rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a common method for screening aldose reductase inhibitors.[1]

Materials:

-

Partially purified aldose reductase from rat lens

-

DL-Glyceraldehyde (substrate)

-

NADPH

-

Phosphate buffer (pH 6.2)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations (or DMSO for control) and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption.

-

The percentage of inhibition is calculated as (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Synthetic utility of this compound.

Caption: Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.

References

Application Notes and Protocols for the Sulfonylation of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylation of phenolic compounds is a fundamental transformation in organic synthesis, yielding sulfonate esters, a class of compounds with significant applications in medicinal chemistry and materials science. Sulfonate esters are recognized for their roles as effective leaving groups in nucleophilic substitution reactions and as bioactive molecules themselves, exhibiting a range of biological activities including antimicrobial and enzyme inhibitory properties. 4-Hydroxybenzaldehyde is a readily available starting material, and its sulfonylation provides access to a variety of 4-formylphenyl sulfonate esters, which are valuable intermediates for further chemical modifications and potential drug candidates.

This document provides detailed experimental protocols for the synthesis of three distinct 4-formylphenyl sulfonate esters from 4-hydroxybenzaldehyde: 4-formylphenyl p-toluenesulfonate (tosylate), 4-formylphenyl benzenesulfonate, and 4-formylphenyl 5-(dimethylamino)naphthalene-1-sulfonate (dansylate).

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the sulfonylation of 4-hydroxybenzaldehyde with different sulfonyl chlorides. The data is compiled from analogous reactions and general principles of organic synthesis.

| Sulfonylating Agent | Product Name | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| p-Toluenesulfonyl chloride | 4-Formylphenyl p-toluenesulfonate | Pyridine | Dichloromethane | 4-6 | 0 to RT | 85-95 |

| Benzenesulfonyl chloride | This compound | Triethylamine | Dichloromethane | 4-6 | 0 to RT | 80-90 |

| Dansyl chloride | 4-Formylphenyl dansylate | DABCO | Dichloromethane | 2-4 | RT | 80-90 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purification methods.

The following table presents the expected spectroscopic data for the synthesized 4-formylphenyl sulfonate esters. This data is crucial for the characterization and confirmation of the product's identity and purity.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |

| 4-Formylphenyl p-toluenesulfonate | 10.0 (s, 1H, CHO), 7.9-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, CH3) | 191, 155, 146, 135, 132, 131, 130, 129, 123, 22 | ~1700 (C=O), ~1370 & ~1180 (SO2) |

| This compound | 10.0 (s, 1H, CHO), 7.9-7.3 (m, 9H, Ar-H) | 191, 155, 135, 134, 131, 130, 129, 123 | ~1700 (C=O), ~1375 & ~1185 (SO2) |

| 4-Formylphenyl dansylate | 10.0 (s, 1H, CHO), 8.6-7.1 (m, 10H, Ar-H), 2.9 (s, 6H, N(CH3)2) | 191, 155, 152, 135, 132, 131, 130, 129, 123, 119, 115, 45 | ~1700 (C=O), ~1360 & ~1150 (SO2) |

Experimental Protocols

The following are detailed methodologies for the synthesis of the three targeted sulfonate esters.

Protocol 1: Synthesis of 4-Formylphenyl p-toluenesulfonate

-

Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask cooled in an ice bath (0 °C), add pyridine (1.2 mL, 15 mmol).

-

Addition of Reagent: Slowly add a solution of p-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous NaHCO3 solution (2 x 30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to afford pure 4-formylphenyl p-toluenesulfonate as a white solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol).

-

Addition of Reagent: Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise to the stirred solution.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Wash the reaction mixture sequentially with water (30 mL), 1M HCl (30 mL), saturated aqueous NaHCO3 solution (30 mL), and brine (30 mL).

-

Isolation: Dry the organic phase with anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system.

Protocol 3: Synthesis of 4-Formylphenyl dansylate

-

Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and dansyl chloride (2.97 g, 11 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask.

-

Addition of Base: Add a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.35 g, 12 mmol) in dichloromethane (10 mL) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, wash the mixture with 1M HCl (2 x 25 mL) and then with saturated aqueous NaHCO3 solution (25 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash chromatography on silica gel to yield the desired 4-formylphenyl dansylate.

Visualization

The following diagram illustrates the general experimental workflow for the sulfonylation of 4-hydroxybenzaldehyde.

Caption: General experimental workflow for the sulfonylation of 4-hydroxybenzaldehyde.

Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C₁₃H₁₀O₄S and a molecular weight of 262.28 g/mol .[1] Its structure, featuring a reactive aldehyde group and a benzenesulfonate ester, makes it a potentially valuable intermediate in organic synthesis and drug discovery. The aldehyde functionality can undergo a variety of chemical transformations, while the benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions. A thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound for its application in research and development.

This document provides a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and expected data. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented is predictive and based on the analysis of structurally similar compounds.

Key Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the compound.

-

Thermal Analysis (TGA/DSC): To assess thermal stability and decomposition profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm for this compound, referenced to a standard solvent signal. These predictions are based on the known chemical shifts of benzenesulfonates and substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.9 - 10.1 | Singlet | - |

| Aromatic-H (formylphenyl) | 7.9 - 8.1 | Doublet | ~8.0 |

| Aromatic-H (formylphenyl) | 7.3 - 7.5 | Doublet | ~8.0 |

| Aromatic-H (benzenesulfonate) | 7.8 - 8.0 | Multiplet | - |

| Aromatic-H (benzenesulfonate) | 7.5 - 7.7 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 192 |

| Aromatic C (quaternary, formylphenyl, C-O) | 153 - 155 |

| Aromatic C (quaternary, benzenesulfonate, C-S) | 144 - 146 |

| Aromatic C-H (benzenesulfonate) | 134 - 136 |

| Aromatic C (quaternary, formylphenyl) | 133 - 135 |

| Aromatic C-H (formylphenyl) | 130 - 132 |

| Aromatic C-H (benzenesulfonate) | 129 - 131 |

| Aromatic C-H (formylphenyl) | 122 - 124 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-